molecular formula C23H25FN2O6 B10795492 (E)-but-2-enedioic acid;4-[(E,3E)-3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol

(E)-but-2-enedioic acid;4-[(E,3E)-3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol

Cat. No.: B10795492
M. Wt: 444.5 g/mol
InChI Key: MRHIOUAAQQDFHX-FMZDJNHYSA-N
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Description

SR 46349B, also known as eplivanserin hemifumarate, is a potent and selective antagonist of the 5-hydroxytryptamine2 receptor. This compound has been extensively studied for its pharmacological properties and potential therapeutic applications. It is known for its high affinity for the 5-hydroxytryptamine2 receptor and moderate affinity for the 5-hydroxytryptamine1C receptor, with no significant interaction with other receptor subtypes .

Preparation Methods

The synthesis of SR 46349B involves the condensation of a fluorophenyl ketone with a dimethylaminoethyl oxime in the presence of a catalyst. The reaction is typically carried out in a solvent such as methoxyethanol at elevated temperatures. The resulting product is then purified using high-performance liquid chromatography to obtain SR 46349B in high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

SR 46349B undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert SR 46349B into its reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

SR 46349B has been widely used in scientific research due to its selective antagonism of the 5-hydroxytryptamine2 receptor. Some of its applications include:

Mechanism of Action

SR 46349B exerts its effects by selectively binding to and blocking the 5-hydroxytryptamine2 receptor. This receptor is involved in various physiological processes, including mood regulation, cognition, and thermoregulation. By antagonizing this receptor, SR 46349B can modulate these processes, leading to its potential therapeutic effects. The compound does not significantly interact with other receptor subtypes, making it a highly selective antagonist .

Comparison with Similar Compounds

SR 46349B is similar to other 5-hydroxytryptamine2 receptor antagonists such as MDL 100907, altanserin, and ketanserin. SR 46349B is unique in its high selectivity for the 5-hydroxytryptamine2 receptor and its moderate affinity for the 5-hydroxytryptamine1C receptor. This selectivity profile distinguishes it from other compounds, making it a valuable tool in research and potential therapeutic applications .

Similar Compounds

  • MDL 100907
  • Altanserin
  • Ketanserin

These compounds share similar mechanisms of action but differ in their selectivity and affinity profiles .

Properties

Molecular Formula

C23H25FN2O6

Molecular Weight

444.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;4-[(E,3E)-3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol

InChI

InChI=1S/C19H21FN2O2.C4H4O4/c1-22(2)13-14-24-21-19(17-5-3-4-6-18(17)20)12-9-15-7-10-16(23)11-8-15;5-3(6)1-2-4(7)8/h3-12,23H,13-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b12-9+,21-19+;2-1+

InChI Key

MRHIOUAAQQDFHX-FMZDJNHYSA-N

Isomeric SMILES

CN(C)CCO/N=C(\C=C\C1=CC=C(C=C1)O)/C2=CC=CC=C2F.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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